molecular formula C8H11NO2 B12963908 ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate

ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate

Cat. No.: B12963908
M. Wt: 153.18 g/mol
InChI Key: MANVJJFBBHUGPY-UHFFFAOYSA-N
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Description

Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a chemical compound characterized by its cyclopropane ring structure with a cyanomethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(benzyloxymethyl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is unique due to its cyanomethyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 153.18 g/mol. Its structure features a cyclopropane ring substituted with a cyanomethyl group and an ester functional group, which contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include solvents like dichloromethane under controlled temperatures to optimize yield and selectivity.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors involved in metabolic pathways. Notably, it has been implicated in the modulation of orexin receptors, which play a critical role in regulating sleep-wake cycles and energy homeostasis. The binding affinity and specific mechanisms of action are still under investigation.

Pharmacological Potential

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Metabolic Disorders : Potential as an acetyl-CoA carboxylase (ACC) inhibitor, which could be beneficial in treating metabolic disorders related to fatty acid synthesis .
  • Neurological Applications : Interaction with orexin receptors suggests potential applications in sleep disorders and obesity management .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1 Orexin Receptor InteractionFound that certain derivatives exhibit significant binding affinity towards orexin receptors, indicating potential for sleep-related therapies .
Study 2 ACC InhibitionDemonstrated that related compounds can inhibit ACC activity in vitro, suggesting a pathway for managing lipid metabolism disorders .
Study 3 Cytotoxicity AssessmentEvaluated cytotoxic effects on cancer cell lines; some derivatives showed selective toxicity towards specific cancer types .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3

InChI Key

MANVJJFBBHUGPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CC#N

Origin of Product

United States

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